molecular formula C17H15N5O B4447326 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4447326
M. Wt: 305.33 g/mol
InChI Key: FOJLJYSMBZVQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a synthetic small molecule based on the triazolo-pyrimidine scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry . This compound is intended for research applications only. Triazolo-pyrimidine cores are known to serve as bioisosteres of purine, allowing them to interact with adenine-binding sites of various enzyme targets, such as kinase domains . This mechanism makes derivatives of this structural class valuable tools for investigating kinase function, with published compounds demonstrating significant inhibitory activity against targets like CDK2/cyclin A2, and exhibiting potent in vitro anti-proliferative effects against various cancer cell lines . Furthermore, structurally similar compounds featuring phenylethyl substitutions have been explored as potent and selective adenosine A2A receptor antagonists . Such antagonists have shown efficacy in preclinical models of Parkinson's disease, such as reversing haloperidol-induced catalepsy, highlighting the potential of this chemotype in central nervous system (CNS) research . Researchers can utilize this compound to probe these and other biological pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-methyl-11-(2-phenylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-12-19-17-18-11-14-15(22(17)20-12)8-10-21(16(14)23)9-7-13-5-3-2-4-6-13/h2-6,8,10-11H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJLJYSMBZVQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives with triazole intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its therapeutic potential .

Comparison with Similar Compounds

This section compares the target compound with structurally related triazolopyrimidinone derivatives, focusing on substituent variations, molecular properties, and functional insights.

Structural and Substituent Variations

Key structural analogs and their substituents are summarized in Table 1.

Table 1: Structural Comparison of Triazolopyrimidinone Derivatives

Compound Name Substituents (Position) Molecular Weight Notable Features References
Target Compound 2-methyl, 7-(2-phenylethyl) ~337.37* High lipophilicity, aromatic extension -
7-(2-Furylmethyl)-2-(3-pyridinyl) derivative 2-(3-pyridinyl), 7-(2-furylmethyl) Not reported Heteroaromatic substituents
D718-1005 () 2-methyl, 7-[4-(propan-2-yl)phenyl] 319.36 Bulky alkylaryl substituent
Y020-4861 () 2-(pyridin-4-yl), 7-phenyl 340.34 Polar pyridinyl group
ZINC13124456 () 5-methyl, 7-phenyl 242.3 Simplified structure, lower MW
S1-TP () 2-(4-methoxyphenyl), 5-(chloromethyl) Not reported Electrochemically active chloromethyl

*Estimated based on molecular formula (C19H19N5O).

Key Observations:
  • D718-1005 () shares the 2-methyl group but replaces phenylethyl with a 4-isopropylphenyl group, balancing hydrophobicity and steric effects .
  • ZINC13124456 () lacks the pyrido ring, resulting in a simpler scaffold with lower molecular weight (242.3 vs. ~337.37), which may affect binding specificity .

Pharmacological and Electrochemical Properties

Pharmacological Insights:
  • The target compound’s extended aromatic system may improve binding in hydrophobic enzyme pockets.
  • S1-TP, S2-TP, and S3-TP () exhibited distinct electrochemical behaviors due to substituent electronic effects. For example, the chloromethyl group in S1-TP increased redox activity, whereas morpholinomethyl in S3-TP enhanced solubility . The target compound’s phenylethyl group may reduce electrochemical reactivity compared to electron-withdrawing substituents.
Physicochemical Properties:
  • Lipophilicity : The phenylethyl group likely elevates the logP value compared to analogs with polar groups (e.g., pyridinyl in Y020-4861) .
  • Solubility: Bulky aromatic substituents may reduce aqueous solubility, necessitating formulation strategies like nanoparticle encapsulation (as seen in for a related compound) .

Biological Activity

2-Methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that integrates structural elements from both pyrimidine and triazole families. This compound has garnered attention due to its potential pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. The unique structural features of this compound may influence its biological interactions and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is C22H17N5OC_{22}H_{17}N_{5}O with a molecular weight of approximately 367.4 g/mol. The presence of a phenylethyl group at the 7-position and a methyl group at the 2-position enhances its chemical reactivity and biological activity .

Antiviral Activity

Research has indicated that similar triazole-fused compounds exhibit antiviral properties. For instance, compounds containing the triazole scaffold have been investigated for their effectiveness against various viral infections . The specific biological activity of 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one against viral targets remains to be fully elucidated but is anticipated based on structural analogs.

Anticancer Activity

Studies on related pyrimidine derivatives have shown significant anticancer effects. For example, compounds similar to 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have demonstrated cytotoxic activity against various human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

Compounds in the pyrimidine family are also recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The specific anti-inflammatory effects of 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one need further investigation but are likely based on its structural characteristics.

Structure-Activity Relationship (SAR)

The biological activities of heterocyclic compounds like 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are often influenced by their structural features. Key factors include:

  • Substituents : The nature and position of substituents (e.g., methyl and phenylethyl groups) can significantly affect binding affinity and biological activity.
  • Ring Fusion : The fused triazole-pyrimidine structure may enhance interaction with biological targets such as enzymes or receptors.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Anticancer Studies : A series of pyrimidine derivatives were tested against MCF-7 cells; some exhibited IC50 values in the low micromolar range .
  • Antiviral Research : Investigations into triazole-containing compounds revealed promising antiviral activity against HIV and other viruses .
  • Anti-inflammatory Effects : Compounds with similar scaffolds have been shown to reduce inflammation in animal models of arthritis .

Q & A

Q. Advanced

  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify dominant tautomers .
  • Molecular Dynamics Simulations : Predict solubility and conformational stability in solvents like DMSO .
  • X-ray Crystallography : Resolve absolute stereochemistry when crystallizable derivatives are synthesized .

What biological targets or assay systems are commonly used to evaluate the pharmacological activity of similar triazolopyrimidines?

Q. Basic

  • Enzyme Assays : Inhibition studies against kinases (e.g., EGFR) or phosphodiesterases via fluorescence-based assays .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., adenosine A2A_{2A} receptors) .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2) to assess antiproliferative activity .

How can structure-activity relationship (SAR) studies address contradictions in reported bioactivity data for this compound?

Q. Advanced

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) to probe electronic effects on target binding .
  • Assay Standardization : Compare IC50_{50} values under consistent conditions (pH, temperature) to resolve variability .
  • Molecular Docking : Map interactions (e.g., hydrogen bonds with catalytic lysine residues) to explain potency differences .

What experimental methods are used to determine key physicochemical properties like solubility and logP?

Q. Basic

  • Solubility Testing : Shake-flask method in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO) .
  • logP Measurement : HPLC retention time correlation or octanol-water partitioning .
  • Thermal Analysis : DSC for melting point determination (e.g., 205–207°C for analogs) .

Can computational tools predict the environmental fate or biodegradability of this compound?

Q. Advanced

  • QSAR Models : Predict bioaccumulation (BCF) or toxicity (LC50_{50}) using EPI Suite or TEST software .
  • Metabolic Pathways : Simulate microbial degradation via UM-BBD or Meteor Nexus to identify persistent metabolites .

How can researchers validate analytical methods for quantifying this compound in complex biological matrices?

Q. Advanced

  • LC-MS/MS Validation : Assess linearity (R2^2 > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and matrix effects in plasma .
  • Stability Testing : Evaluate freeze-thaw cycles and long-term storage (-80°C) to ensure integrity .

What strategies mitigate discrepancies in bioactivity data arising from assay variability or impurity interference?

Q. Advanced

  • Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
  • Impurity Profiling : LC-HRMS to identify and quantify side products (> 0.1% threshold) .

How can environmental impact assessments guide the safe handling of this compound in laboratory settings?

Q. Advanced

  • Ecotoxicology Screening : Daphnia magna acute toxicity tests (48-h EC50_{50}) .
  • Waste Management : Neutralization protocols for acidic/byproduct streams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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